1-(3-Chloropropyl)-3-methylcyclohexane
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Overview
Description
1-(3-Chloropropyl)-3-methylcyclohexane is an organic compound belonging to the class of organochlorides It is characterized by a cyclohexane ring substituted with a 3-chloropropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-3-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of 3-methylcyclohexanol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide; performed under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or elevated pressure.
Major Products Formed:
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Scientific Research Applications
1-(3-Chloropropyl)-3-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-methylcyclohexane exerts its effects depends on the specific application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with cellular targets, disrupting membrane integrity or enzyme function.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-methylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(3-Chloropropyl)-2-methylcyclohexane: Similar structure but with the methyl group in a different position.
1-(3-Chloropropyl)-cyclohexane: Lacks the methyl group, making it less sterically hindered.
Uniqueness: 1-(3-Chloropropyl)-3-methylcyclohexane is unique due to the specific positioning of the chloropropyl and methyl groups on the cyclohexane ring. This arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted synthetic applications.
Properties
Molecular Formula |
C10H19Cl |
---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-methylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-9-4-2-5-10(8-9)6-3-7-11/h9-10H,2-8H2,1H3 |
InChI Key |
VWRGQRAQOLCBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CCCCl |
Origin of Product |
United States |
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